2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Scientific Research Applications
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki–Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its boronic ester group can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties. The compound’s reactivity allows for the incorporation of boronic ester groups into polymer backbones, enhancing their functionality.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-bromo-5-methylthiophenylboronic acid pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making the compound a valuable tool in the field of synthetic chemistry .
Preparation Methods
The synthesis of 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 3-bromo-5-(methylthio)phenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
Procedure: The boronic acid is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), and pinacol is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction conditions typically involve the use of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene or ethanol).
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Comparison with Similar Compounds
2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and organoboron compounds:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the bromine and methylthio substituents, making it less versatile in certain cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane: This compound has a nitro group instead of a bromine and methylthio group, which affects its reactivity and applications in organic synthesis.
2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The presence of a chlorine atom instead of bromine can lead to different reactivity patterns, particularly in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(3-bromo-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGZCGXKQLVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682232 | |
Record name | 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-20-2 | |
Record name | 2-[3-Bromo-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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